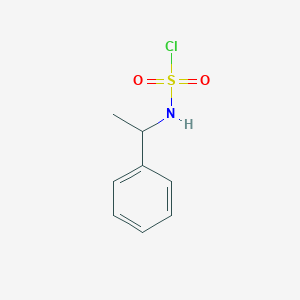

N-(1-phenylethyl)sulfamoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

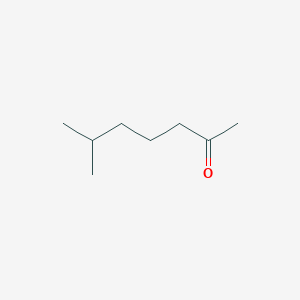

The synthesis of compounds related to N-(1-phenylethyl)sulfamoyl chloride often involves reactions with sulfamoyl chlorides, which can be activated by Cl-atom abstraction by a silyl radical, offering a pathway to sulfonamides from alkenes. This method signifies a straightforward approach for synthesizing aliphatic sulfonamides using olefins, showcasing the compound's accessibility for further research and application in medicinal chemistry (Hell et al., 2019).

Molecular Structure Analysis

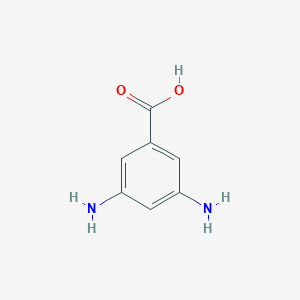

The molecular structure of compounds related to N-(1-phenylethyl)sulfamoyl chloride is characterized by X-ray crystallography, providing precise details about their geometric configuration. For instance, the structure of 1-amidino-3-(3-sulfamoylphenyl)urea hydrochloride was determined, revealing a completely planar molecular conformation with significant sp2 hybridization of the amidinourea N atoms. This analysis highlights the importance of molecular geometry in understanding the chemical behavior and reactivity of these compounds (Sutton & Cody, 1989).

Wissenschaftliche Forschungsanwendungen

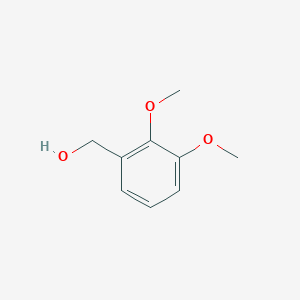

Efficient General Method for Sulfamoylation

A study demonstrates the use of N-(1-phenylethyl)sulfamoyl chloride in the sulfamoylation reaction of hydroxyl groups, highlighting an efficient method that accelerates the reaction in specific solvents, such as N, N-dimethylacetamide or 1-methyl-2-pyrrolidone, compared to traditionally used solvents. This method yields the highest sulfamate products without requiring a base, indicating a versatile application in organic synthesis and drug design (Okada et al., 2000).

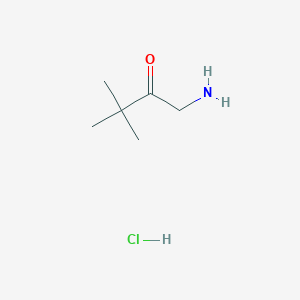

Sulfonamide Derivatives as Cholinesterase Inhibitors

Research into sulfonamide derivatives of 2-amino-1-phenylethane, which might be synthesized using a related process, shows these molecules as potential drug candidates for Alzheimer's disease treatment. They exhibit significant enzyme inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscoring the compound's potential in therapeutic applications (Abbasi et al., 2014).

Activation of Sulfamoyl Chlorides for Sulfonamide Synthesis

Another study reveals that sulfamoyl chlorides, including potentially N-(1-phenylethyl)sulfamoyl chloride, can be activated using a silyl radical-mediated approach for direct access to aliphatic sulfonamides from alkenes. This method represents a novel pathway for late-stage functionalization, crucial for medicinal chemistry and drug development processes (Hell et al., 2019).

Safer Preparative Method for Nonsymmetrical Sulfamides

A safer and more convenient methodology for preparing sulfamides utilizes N-sulfamoyloxazolidinone derivatives as a synthetic equivalent to hazardous N-sulfamoyl chloride. This approach has implications for large-scale synthesis, offering a less corrosive and hazardous alternative for generating sulfamides, which are valuable in various pharmaceutical applications (Borghese et al., 2006).

Novel Synthesis Strategies and Biological Applications

The literature also discusses novel synthetic strategies utilizing N-(1-phenylethyl)sulfamoyl chloride or related compounds for creating bioactive molecules with potential antimicrobial, anticancer, and enzyme inhibition properties. These studies underscore the compound's versatility in synthesizing derivatives with significant biological activities, paving the way for new therapeutic agents (Darwish et al., 2014), (Gilles et al., 2019).

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)sulfamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPLNBUUOURXFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)sulfamoyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.